Bis(cyclohexylmethyl) 2-methylbutanedioate
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Overview
Description
Bis(cyclohexylmethyl) 2-methylbutanedioate is an organic compound with the molecular formula C20H36O4. It is a diester derived from 2-methylbutanedioic acid and cyclohexylmethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexylmethyl) 2-methylbutanedioate typically involves the esterification of 2-methylbutanedioic acid with cyclohexylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylmethyl) 2-methylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2-methylbutanedioic acid and cyclohexylmethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst
Major Products Formed
Hydrolysis: 2-methylbutanedioic acid and cyclohexylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Bis(cyclohexylmethyl) 2-methylbutanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis(cyclohexylmethyl) 2-methylbutanedioate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Bis(phenylmethyl) 2-methylbutanedioate: Similar ester structure but with phenyl groups instead of cyclohexyl groups.
Bis(ethyl) 2-methylbutanedioate: Similar ester structure but with ethyl groups instead of cyclohexyl groups.
Bis(cyclohexylmethyl) succinate: Similar ester structure but with succinic acid instead of 2-methylbutanedioic acid
Uniqueness
Bis(cyclohexylmethyl) 2-methylbutanedioate is unique due to its specific combination of cyclohexylmethyl groups and 2-methylbutanedioic acid.
Properties
CAS No. |
325172-05-2 |
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Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis(cyclohexylmethyl) 2-methylbutanedioate |
InChI |
InChI=1S/C19H32O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h15-17H,2-14H2,1H3 |
InChI Key |
MMDQLDWHDKUDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1CCCCC1)C(=O)OCC2CCCCC2 |
Origin of Product |
United States |
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